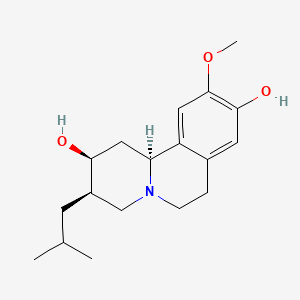
L-α-ジラウロイルホスファチジルコリン-d46
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine. It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) and exhibits antidiabetic activity. This compound is used in various scientific research applications due to its unique properties.
科学的研究の応用
L-α-Dilauroyl Phosphatidylcholine-d46 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study membrane bilayers and the selective transport of ions across membranes.
Biology: It serves as a model compound to investigate the role of phosphatidylcholine in cellular membranes.
Medicine: Its antidiabetic activity makes it a valuable compound for studying metabolic diseases.
Industry: It is used in the formulation of liposomes and other lipid-based delivery systems.
作用機序
Target of Action
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It primarily targets the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) . LRH-1 is a transcription factor involved in the regulation of genes associated with cholesterol, bile acid, and glucose metabolism .
Mode of Action
As a selective agonist of LRH-1, L-α-Dilauroyl Phosphatidylcholine-d46 binds to the receptor, activating it . This activation triggers a series of downstream effects, including an increase in bile acid and a decrease in hepatic triglycerides and serum glucose .
Biochemical Pathways
L-α-Dilauroyl Phosphatidylcholine-d46 affects several biochemical pathways. As a phospholipid, it serves as a reservoir for several lipid messengers . It is the source of bioactive lipids such as lysophosphatidylcholine, phosphatidic acid, diacylglycerol, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the bile .
Result of Action
The activation of LRH-1 by L-α-Dilauroyl Phosphatidylcholine-d46 leads to an increase in bile acid and a decrease in hepatic triglycerides and serum glucose . This suggests that it may have potential antidiabetic activity .
Action Environment
The action of L-α-Dilauroyl Phosphatidylcholine-d46 can be influenced by various environmental factors. For instance, it forms robust and versatile membrane bilayers, which can be used to study the selective and ATP-driven transport of ions across membranes into nanoporous carriers . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as membrane composition and the presence of other molecules in the environment .
生化学分析
Temporal Effects in Laboratory Settings
The effects of L-α-Dilauroyl Phosphatidylcholine-d46 over time in laboratory settings are not fully understood. It is known that it forms robust and versatile membrane bilayers to study the selective and ATP-driven transport ions across membranes into nanoporous carriers using gramicidin A and ATP synthase .
Transport and Distribution
L-α-Dilauroyl Phosphatidylcholine-d46 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-α-Dilauroyl Phosphatidylcholine-d46 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-α-Dilauroyl Phosphatidylcholine-d46 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
L-α-Dilauroyl Phosphatidylcholine-d46 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phosphatidylcholine derivatives.
Reduction: Reduction reactions can modify the fatty acid chains attached to the glycerol backbone.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized phosphatidylcholine derivatives, reduced forms of the compound, and substituted phosphatidylcholine molecules.
類似化合物との比較
Similar Compounds
1,2-Dilauroyl-sn-glycero-3-phosphocholine: The unlabelled analogue of L-α-Dilauroyl Phosphatidylcholine-d46.
L-α-Phosphatidylcholine: A major membrane phospholipid in eukaryotic cells, used in various biochemical applications.
Uniqueness
L-α-Dilauroyl Phosphatidylcholine-d46 is unique due to its labelled nature, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This makes it particularly valuable in research settings where precise tracking of the compound is required.
特性
CAS番号 |
136565-60-1 |
|---|---|
分子式 |
C32H64NO8P |
分子量 |
668.117 |
IUPAC名 |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChIキー |
IJFVSSZAOYLHEE-RJZXENECSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
同義語 |
(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


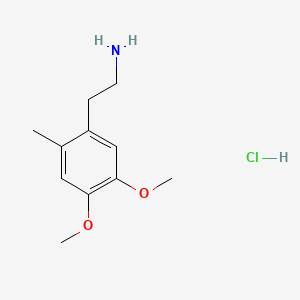
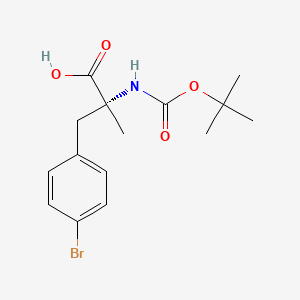
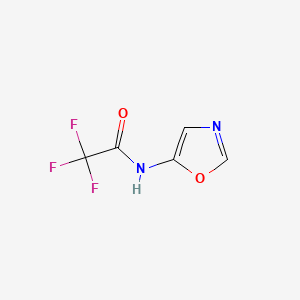
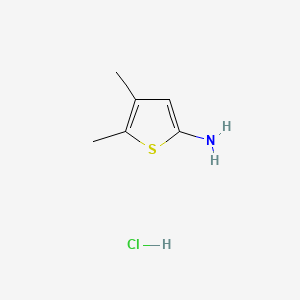
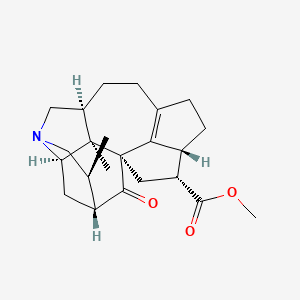
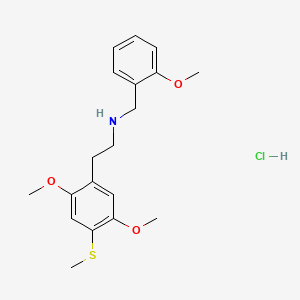
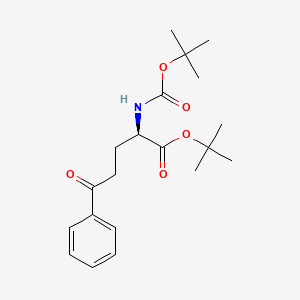
![1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine](/img/structure/B566210.png)
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)
![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)
